molecular formula C26H31Cl2N9O3 B1194490 利沙凡布林 CAS No. 1263384-43-5

利沙凡布林

货号 B1194490
CAS 编号: 1263384-43-5
分子量: 588.49
InChI 键: AOKATNWVGVIXOQ-TXEPZDRESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lisavanbulin, also known as BAL-101553, is an orally available, highly water-soluble lysine prodrug of the synthetic small molecule BAL27862 with potential antitumor activity . It is produced by Basilea Pharmaceutica Ltd, a biopharmaceutical company based in Switzerland . The exciting news about lisavanbulin is that this could potentially be one of the first targeted treatments for glioblastoma, the most aggressive form of brain cancer, when it recurs .


Chemical Reactions Analysis

Lisavanbulin is a microtubule-targeting agent (MTA) that promotes tumor cell death by destabilizing microtubules . Due to its unique binding to the colchicine site of tubulin, differently from other MTAs, avanbulin has previously shown activity in solid tumor cell lines .


Physical And Chemical Properties Analysis

Lisavanbulin has a molecular formula of C26H29N9O3 and an average mass of 515.567 Da . It is a highly water-soluble lysine prodrug .

科学研究应用

  1. 利沙凡布林作为胶质母细胞瘤治疗中的生物标志物:

    • Tiu 等人 (2021) 研究了末端结合蛋白 1 (EB1) 作为利沙凡布林治疗复发性胶质母细胞瘤的反应预测性生物标志物的可能性。利沙凡布林是 BAL27862 的前药,通过调节纺锤体装配检查点来促进肿瘤细胞死亡。该研究旨在确认 EB1 是否是胶质母细胞瘤患者利沙凡布林的反应预测性生物标志物 (Tiu 等人,2021).
  2. 利沙凡布林在胶质母细胞瘤中的临床应用建模:

    • Burgenske 等人 (2019) 的研究探索了使用胶质母细胞瘤患者来源的异种移植模型,将利沙凡布林与标准护理放射治疗和/或替莫唑胺相结合。该研究发现了显着的生存获益,并提供了对最佳治疗方案的见解 (Burgenske 等人,2019).
  3. 晚期实体瘤的 1/2a 期试验:

    • Kristeleit 等人 (2020) 的一项研究对晚期实体瘤进行了静脉注射 BAL101553(利沙凡布林)的 1/2a 期试验。试验旨在确定最大耐受剂量和剂量限制性毒性。它发现利沙凡布林 2 小时输注的推荐 2 期剂量耐受性良好,并伴有剂量限制性神经和心肌副作用 (Kristeleit 等人,2020).
  4. 利沙凡布林的作用机制和抗肿瘤活性:

    • 来自“定义”(2020)的定义将利沙凡布林描述为 BAL27862 的赖氨酸前药,具有通过结合微管蛋白和阻止微管蛋白聚合、破坏微管稳定性、导致细胞周期停滞和诱导癌细胞死亡的潜在抗肿瘤活性 (定义,2020).
  5. 利沙凡布林联合放射治疗和替莫唑胺:

    • Burgenske 等人 (2021) 评估了利沙凡布林单药以及与放射治疗 (RT) 和替莫唑胺 (TMZ) 联合用药在 IDH 野生型胶质母细胞瘤患者来源异种移植小鼠中的疗效。该研究证明了显着的生存延长和出色的脑穿透性,为在胶质母细胞瘤患者中与 RT 或 RT/TMZ 联合进行临床试验提供了依据 (Burgenske 等人,2021).
  6. EB1 在各种肿瘤类型中的表达:

    • Skowrońska 等人 (2021) 研究了末端结合蛋白 1 (EB1) 在胶质母细胞瘤和其他实体瘤类型中的表达,EB1 是利沙凡布林反应的潜在生物标志物。该研究发现各种肿瘤类型中 EB1 呈阳性,支持将利沙凡布林的临床开发扩展到胶质母细胞瘤以外 (Skowrońska 等人,2021).
  7. 阿凡布林的抗淋巴瘤活性:

    • Spriano 等人 (2022) 的一项研究探索了阿凡布林(利沙凡布林的活性部分)的潜在抗淋巴瘤活性。该研究表明阿凡布林具有很高的细胞毒性抗淋巴瘤活性,表明其前药利沙凡布林在淋巴瘤治疗中的潜力 (Spriano 等人,2022).
  8. 利沙凡布林在淋巴瘤中的临床前抗肿瘤活性:

    • Spriano 等人 (2023) 的另一项研究评估了阿凡布林(一种微管靶向剂)在弥漫性大 B 细胞淋巴瘤及其前药利沙凡布林中的临床前抗肿瘤活性。该研究揭示了有效的体外抗淋巴瘤活性,支持进一步评估利沙凡布林在淋巴瘤中的作用 (Spriano 等人,2023).
  9. 利沙凡布林联合抗 CD40 治疗神经胶质瘤:

    • Genoud 等人 (2021) 研究了利沙凡布林联合抗 CD40 抗体治疗胶质母细胞瘤的应用。他们发现利沙凡布林单药治疗提高了对免疫检查点阻断耐药的胶质母细胞瘤肿瘤的生存率,并以 T 细胞非依赖性方式与抗 CD40 抗体协同作用 (Genoud 等人,2021).

安全和危害

Lisavanbulin was well tolerated in both patient cohorts. Thirteen patients (56.5%) developed 49 adverse events assessed as related to study treatment. The majority were mild or moderate; four were grade 3/4. Sixteen SAEs were reported in nine patients (39.1%), with none considered related to study treatment .

属性

IUPAC Name

(2S)-2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N9O3/c27-13-4-3-6-19(29)26(37)31-18-11-9-17(10-12-18)22(36)16-35-21-8-2-1-7-20(21)32-25(35)23-24(34-38-33-23)30-15-5-14-28/h1-2,7-12,19H,3-6,13,15-16,27,29H2,(H,30,34)(H,31,37)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPZLALJRAHABJ-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)NC(=O)C(CCCCN)N)C4=NON=C4NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)NC(=O)[C@H](CCCCN)N)C4=NON=C4NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lisavanbulin

CAS RN

1263384-43-5
Record name Lisavanbulin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263384435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lisavanbulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15224
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LISAVANBULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PT0QP06X5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
79
Citations
M Joerger, T Hundsberger, S Haefliger… - Investigational new …, 2023 - Springer
… of lisavanbulin as a 48-hour continuous infusion, which may gain additional significance if response-predictive biomarkers of lisavanbulin show high prevalence in pediatric indications. …
Number of citations: 1 link.springer.com
C Tiu, A Tzankov, R Plummer, R Rulach… - Annals of …, 2020 - annalsofoncology.org
Background Lisavanbulin (BAL101553, prodrug of BAL27862) promotes tumour cell death by modulating the spindle assembly checkpoint. BAL27862 is a lipophilic small molecule …
Number of citations: 13 www.annalsofoncology.org
M Skowronska, CD Tiu, A Tzankov, F König, J Lewis… - 2021 - ascopubs.org
… response-predictive marker for lisavanbulin in GBM. A phase … of EB1-directed lisavanbulin clinical development in non-… -based predictive response signature for lisavanbulin. Results: 73 …
Number of citations: 18 ascopubs.org
F Spriano, L Aresu, L Cascione, G Risi, AJ Arribas… - bioRxiv, 2023 - biorxiv.org
… Its prodrug, lisavanbulin (BAL101553), has shown early signs of clinical activity, … with lisavanbulin. These data show the basis for further preclinical and clinical evaluation of lisavanbulin …
Number of citations: 2 www.biorxiv.org
CD Tiu, S Derby, NM Haris, L Welsh, A Stansfeld… - 2021 - ascopubs.org
TPS2068 Background: Lisavanbulin (BAL101553, prodrug of BAL27862) is a novel tumor checkpoint controller that promotes tumor cell death by modulating the spindle assembly …
Number of citations: 3 ascopubs.org
A Charest - Neuro-oncology, 2022 - academic.oup.com
… administration of lisavanbulin along. Using a subset of PDXs, the authors optimized lisavanbulin administration during RT and discovered that lisavanbulin deployment concomitant to …
Number of citations: 2 academic.oup.com
DM Burgenske, S Talele, JL Pokorny… - Neuro …, 2022 - academic.oup.com
… Mice bearing intracranial tumors received lisavanbulin +/−RT +/−TMZ and followed for survival. Lisavanbulin concentrations in plasma and brain were determined by liquid …
Number of citations: 3 academic.oup.com
C Tiu, J Lopez - Drugs of the Future, 2022 - access.portico.org
Lisavanbulin (BAL-101553), a prodrug of avanbulin (BAL-27862), is a novel small molecule tubulin-binding agent, promoting tumor cell death through spindle assembly checkpoint …
Number of citations: 2 access.portico.org
JS Lopez, S Häfliger, R Plummer, PM Clement… - ESMO Open, 2023 - esmoopen.com
Background Lisavanbulin (BAL101553, prodrug of BAL27862) destabilizes microtubules, promoting tumor cell death by modulating the spindle assembly checkpoint. BAL27862 is a …
Number of citations: 0 www.esmoopen.com
V Genoud, FI Espinoza, E Marinari, V Rochemont… - JCI insight, 2021 - ncbi.nlm.nih.gov
Glioblastoma is a highly malignant brain tumor with no curative treatment options, and immune checkpoint blockade has not yet shown major impact. We hypothesized that drugs …
Number of citations: 6 www.ncbi.nlm.nih.gov

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。